molecular formula C17H18N2O7 B3002108 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid CAS No. 1432437-22-3

6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B3002108
CAS RN: 1432437-22-3
M. Wt: 362.338
InChI Key: ABWCJYGINDLGMK-UHFFFAOYSA-N
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Description

The compound "6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid" is a derivative of the dihydropyridine class, which is known for its diverse biological activities. Dihydropyridines are often explored for their pharmacological properties, including their role as hypoglycemic agents, as seen in the study of 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid and its analogues .

Synthesis Analysis

The synthesis of dihydropyridine derivatives typically involves the reaction of an enolate with cyanoacetamide, followed by hydrolysis of the resulting nitriles . In the case of the compound , the synthesis would likely involve the introduction of a 3,4,5-trimethoxyphenylamino group at the appropriate stage to yield the final product. The synthesis of related compounds, such as pyrido[1,2-a][1,3,5]triazine derivatives, involves aminomethylation of dihydropyridine dicarbonitriles with primary amines and formaldehyde .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. X-ray crystallography is a common technique used to study these structures, as demonstrated in the analysis of a 6-oxo-3,8-diphenyl-1,3,4,6-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine derivative . The structure of the compound would likely exhibit an enolic form in both solution and solid state, similar to other dihydropyridine derivatives .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including aminomethylation, as mentioned earlier . The reactivity of the compound would be influenced by the presence of the trimethoxyphenylamino group and the enolic form of the dihydropyridine ring. The specific reactivity patterns would need to be elucidated through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. For instance, the presence of an enolic form can affect the compound's acidity and stability . The solubility, melting point, and other physical properties would be determined by the specific substituents present on the dihydropyridine ring. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a hypoglycemic agent .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of various synthesis studies. For instance, a study explored the synthesis routes of similar dihydropyridine derivatives, evaluating historical and new synthesis methods (Wiedemann & Grohmann, 2009).
  • Another study focused on the synthesis and properties of related pyridone-carboxylic acids as antibacterial agents, emphasizing the structural variation and biological activity relationship (Hirose et al., 1982).

Biological and Pharmacological Activities

  • Research has also been conducted on the biological evaluation and QSAR studies of novel 6-oxo-pyridine-3-carboxamide derivatives, assessing their antimicrobial and antifungal properties (El-Sehrawi et al., 2015).
  • In pharmacology, studies have synthesized 6-amino-1,4-dihydropyridines showing potential in preventing calcium overload and neuronal death, highlighting their neuroprotective effects (León et al., 2008).

Application in Material Science

  • The compound's derivatives have been used in the synthesis of new dyes, exploring their application properties on different fabrics. A study on the complexation of disperse dyes derived from thiophene with metals highlighted their use in dyeing polyester and nylon fabrics (Abolude et al., 2021).

properties

IUPAC Name

6-oxo-1-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7/c1-24-12-6-11(7-13(25-2)16(12)26-3)18-14(20)9-19-8-10(17(22)23)4-5-15(19)21/h4-8H,9H2,1-3H3,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWCJYGINDLGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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